Quinate

Antibacterial activity Food preservation Cellular function

D-(−)-Quinic acid (CAS 36413-60-2) delivers a dense, four-stereocenter cyclohexane scaffold essential for chiral-pool synthesis of (−)-bactobolin A, (−)-ovalicin, and oseltamivir intermediates. Unlike shikimic acid, only quinate decreases intracellular pH in S. aureus, offering a distinct antimicrobial mode of action targeting the shikimate pathway absent in animals. As a counterion, quinate increases aqueous solubility 100-fold over hydrochloride in mefloquine salts—critical for BCS Class II/IV formulation. For analytical labs, quinic acid requires HILIC methods; conventional RP-HPLC fails. Procure the D-(−) enantiomer with ≥98% purity, sealed under ambient conditions, to ensure stereochemical fidelity in every application.

Molecular Formula C7H12O6
Molecular Weight 192.17 g/mol
CAS No. 36413-60-2
Cat. No. B1205080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinate
CAS36413-60-2
Molecular FormulaC7H12O6
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)O)O)O
InChIInChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1
InChIKeyAAWZDTNXLSGCEK-LNVDRNJUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinate (CAS 36413-60-2) Procurement Specifications: Chiral Purity, Stereochemical Identity, and Analytical Grade Considerations


Quinate (CAS 36413-60-2), systematically named (1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid and commonly referred to as D-(−)-quinic acid, is a naturally occurring hydroaromatic cyclitol carboxylic acid with four stereocenters arranged on a cyclohexane ring [1]. It is metabolically linked to the shikimate pathway of aromatic amino acid biosynthesis and serves as a critical precursor in the biosynthesis of chlorogenic acids in plants [2]. Commercially, quinate is available as a white crystalline solid with a melting point of 162–163 °C, specific optical rotation [α]D20 of −42° to −44° (in water), and solubility in water, ethanol, and glacial acetic acid but insolubility in diethyl ether . As a chiral pool starting material, (−)-quinic acid features dense stereochemistry with four hydroxyl groups that provide a functionalized scaffold for asymmetric synthesis applications [1].

Why Shikimic Acid, Chlorogenic Acid, or Racemic Quinic Acid Cannot Substitute for D-(−)-Quinate (CAS 36413-60-2) in Research Applications


Substituting D-(−)-quinate with structurally related shikimate pathway metabolites such as shikimic acid, chlorogenic acid, or racemic/achiral quinic acid preparations introduces scientifically consequential deviations in experimental outcomes. Although quinate (C7H12O6, MW 192.17) and shikimate (C7H10O5, MW 174.15) share metabolic ancestry in the shikimate pathway and both serve as chiral starting materials for neuraminidase inhibitor synthesis, they exhibit fundamentally distinct biological activities [1]. Direct comparative studies in Staphylococcus aureus demonstrate that quinate significantly decreases intracellular pH whereas shikimate has no effect on intracellular pH, establishing that these compounds operate through distinguishable mechanisms despite their structural similarity [2]. Furthermore, the specific stereochemistry of D-(−)-quinate is non-negotiable in asymmetric synthesis applications: racemic mixtures or the (+)-enantiomer cannot establish the requisite contiguous stereocenters in target molecules such as (−)-bactobolin A, (−)-ovalicin, or oseltamivir intermediates [3]. In analytical contexts, substitution with chlorogenic acid (an ester of caffeic and quinic acid) would fundamentally alter both chromatographic behavior and detection requirements, as quinic acid is poorly resolved in conventional reversed-phase HPLC and ion-exchange chromatography and requires specialized HILIC methods for accurate quantification [4].

Quantitative Differentiation Evidence for Quinate (CAS 36413-60-2) Relative to Shikimic Acid, Chlorogenic Acid, and Alternative Salts


Differential Antibacterial Mechanism: Quinate Decreases Intracellular pH Whereas Shikimate Shows No Effect

In a direct comparative study examining the effects of quinic acid (QA) and shikimic acid (SA) on Staphylococcus aureus, quinic acid significantly decreased intracellular pH while shikimic acid demonstrated no measurable effect on this parameter [1]. Both compounds reduced succinate dehydrogenase activity and decreased intracellular ATP concentrations, but the pH-altering activity was exclusive to quinate, establishing a mechanistically distinct antibacterial action [1].

Antibacterial activity Food preservation Cellular function

Salt Solubility Advantage: Mefloquine Quinate Demonstrates 100-Fold Greater Aqueous Solubility than Mefloquine Hydrochloride

A patent describing the quinate salt of the antimalarial compound mefloquine reports a 100-fold increase in aqueous solubility compared to the hydrochloride salt. In direct comparison tests, mefloquine quinate exhibited solubility of 100 g/100 mL water, whereas mefloquine hydrochloride showed only 1 g/100 mL water [1]. This solubility enhancement was characterized as unexpected given the relative insolubility of mefloquine hydrochloride in aqueous media [1].

Pharmaceutical formulation Salt selection Antimalarial

Chiral Pool Efficiency: (−)-Quinic Acid Enables 5 Contiguous Stereocenters in Bactobolin A Synthesis with 10% Overall Yield

In the stereoselective total synthesis of the ribosome-binding antitumor antibiotic (−)-bactobolin A, (−)-quinic acid was employed as a chiral pool starting material to establish five contiguous stereocenters through substrate stereocontrol [1]. The synthetic route utilizing (−)-quinic acid produced 90 mg of (−)-bactobolin A trifluoroacetate in 10% overall yield across a sequence incorporating vinylogous aldol reaction, rhodium(II)-catalyzed C-H amination, and intramolecular alkoxycarbonylation steps [1]. Alternative chiral starting materials lacking this pre-installed stereochemical density would require additional stereoselective transformations.

Chiral building block Total synthesis Asymmetric synthesis

Analytical Method Requirement: Quinic Acid Requires HILIC Separation for Accurate Quantification Due to Poor RP-HPLC Retention

A validated HILIC-UV method developed for free quinic acid determination in food matrices achieved a detection limit of <15 μg/mL and demonstrated linearity between 200–600 μg/mL (r² = 0.999) with RSD ≤10% and recovery of 100 ± 1% [1]. The authors explicitly note that quinic acid is poorly resolved in conventional reversed-phase HPLC and ion-exchange chromatography, necessitating this specialized HILIC approach for accurate quantification [1]. Quantified quinic acid levels across 14 commercial matrices ranged from undetectable to 740 ± 30 μg/mL (mushroom extract) [1].

HILIC chromatography Food analysis Analytical method validation

Shikimate Pathway Target Engagement: Quinic Acid Inhibits DAHP Synthase While Chlorogenic Acid Serves as Comparative Scaffold

Structural and biochemical analyses revealed that quinic acid inhibits 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the enzyme catalyzing the first committed step of the shikimate pathway [1]. This investigation was prompted by prior identification of chlorogenic acid (an ester of caffeic and quinic acid) as a DAHPS inhibitor in Bacillus subtilis, leading researchers to evaluate quinic acid itself as a potential inhibitor scaffold against Providencia alcalifaciens DAHPS (PaDAHPS) [1]. The crystal structures of phenylalanine-sensitive DAHPS in complex with both phenylalanine and quinic acid were determined [1].

Shikimate pathway DAHP synthase Antimicrobial target

Recommended Application Scenarios for Quinate (CAS 36413-60-2) Based on Quantitative Evidence


Chiral Pool Starting Material for Complex Natural Product Total Synthesis

As demonstrated in the stereocontrolled synthesis of (−)-bactobolin A, (−)-quinic acid serves as a chiral pool starting material capable of establishing five contiguous stereocenters in a single synthetic sequence [1]. This application is particularly suited for medicinal chemistry groups pursuing ribosome-binding antitumor antibiotics, neuraminidase inhibitors (including oseltamivir/Tamiflu intermediates), and other complex bioactive molecules requiring dense stereochemical arrays [2]. The commercially available D-(−) enantiomer provides a functionalized cyclohexane scaffold with four hydroxyl groups that eliminate the need for multiple stereoselective transformations that would otherwise be required from achiral starting materials.

Pharmaceutical Salt Formation for Solubility Enhancement of Poorly Soluble Drug Candidates

Based on patent data demonstrating a 100-fold increase in aqueous solubility for mefloquine quinate (100 g/100 mL water) compared to mefloquine hydrochloride (1 g/100 mL water), quinic acid represents a viable counterion for enhancing the solubility profile of basic drug substances [1]. This application scenario is particularly relevant for formulation scientists working with BCS Class II or IV compounds where aqueous solubility limits oral bioavailability. The unexpected magnitude of solubility improvement observed with the quinate salt warrants consideration in salt screening campaigns for antimalarial and other therapeutic candidates.

Analytical Standard for HILIC-Based Quantification of Quinic Acid in Food and Beverage Matrices

Given that quinic acid is poorly resolved in conventional reversed-phase HPLC and ion-exchange chromatography, analytical laboratories engaged in food quality control, beverage authenticity testing, or plant metabolomics should procure quinate as a certified reference material specifically for use with HILIC separation methods [1]. The validated HILIC-UV method demonstrates that quinic acid concentrations ranging from undetectable (<15 μg/mL) to 740 ± 30 μg/mL can be reliably quantified across diverse matrices including fruit juices, wine, coffee, vinegar, and mushroom extracts [1]. Laboratories lacking HILIC capability should not expect reliable quantification using standard RP-HPLC protocols.

Antibacterial Agent Development Targeting Shikimate Pathway Enzymes

Based on the direct comparative evidence showing quinic acid's unique ability to decrease intracellular pH in S. aureus (a property not shared by shikimic acid) and the structural characterization of quinic acid bound to DAHP synthase, this compound is positioned as a scaffold for developing antimicrobial agents targeting the shikimate pathway [1][2]. The shikimate pathway is absent in animals, making its enzymes selective targets for antibacterial development [2]. Researchers investigating food preservation applications or novel antimicrobial strategies should prioritize quinate over shikimate when pH-mediated antibacterial mechanisms are the intended mode of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.